Cas no 6140-64-3 (1-methylcyclohexane-1-carbaldehyde)
1-methylcyclohexane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanecarboxaldehyde, 1-methyl-
- 1-methylcyclohexane-1-carbaldehyde
- 1-Methylcyclohexane-1-carboxaldehyde
- 1-METHYLCYCLOHEXANECARBALDEHYDE
- 1-Formyl-1-methylcyclohexane
- 1-Methyl-1-cyclohexanecarboxaldehyde
- 1-Methyl-cyclohexancarbaldehyd
- 1-methyl-cyclohexane-1-carbaldehyde
- 1-methylcyclohexanecarboxaldehyde
- Cyclohexanecarboxaldehyde,1-methyl
- (1-methyl)cyclohexanecarboxaldehyde
- BL001447
- EN300-130741
- J-504992
- A923984
- Z1198343650
- Cyclohexanecarboxaldehyde, methyl-
- SCHEMBL349627
- SB74546
- PS-4783
- 1-methyl-cyclohexanecarbaldehyde
- FXZFFVCJWZTTMX-UHFFFAOYSA-N
- MFCD12028616
- 1-Methylcyclohexane-1-carboxaldehyde, AldrichCPR
- CS-B1796
- AKOS006282564
- AM20070501
- DTXSID50456452
- 6140-64-3
- DB-087572
-
- MDL: MFCD12028616
- Inchi: 1S/C8H14O/c1-8(7-9)5-3-2-4-6-8/h7H,2-6H2,1H3
- InChI Key: FXZFFVCJWZTTMX-UHFFFAOYSA-N
- SMILES: O=CC1(C)CCCCC1
Computed Properties
- Exact Mass: 126.10400
- Monoisotopic Mass: 126.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Flash Point: 51 °C
- PSA: 17.07000
- LogP: 2.15570
1-methylcyclohexane-1-carbaldehyde Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
1-methylcyclohexane-1-carbaldehyde Customs Data
- HS CODE:2912299000
- Customs Data:
China Customs Code:
2912299000Overview:
2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-methylcyclohexane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01020-25g |
1-methylcyclohexane-1-carbaldehyde |
6140-64-3 | 95% | 25g |
$700 | 2023-09-07 | |
| TRC | M338743-50mg |
1-Methylcyclohexane-1-carboxaldehyde |
6140-64-3 | 50mg |
$64.00 | 2023-05-17 | ||
| TRC | M338743-100mg |
1-Methylcyclohexane-1-carboxaldehyde |
6140-64-3 | 100mg |
$81.00 | 2023-05-17 | ||
| TRC | M338743-500mg |
1-Methylcyclohexane-1-carboxaldehyde |
6140-64-3 | 500mg |
$144.00 | 2023-05-17 | ||
| Apollo Scientific | OR30798-1g |
1-Methylcyclohexane-1-carboxaldehyde |
6140-64-3 | tech | 1g |
£108.00 | 2025-02-19 | |
| Apollo Scientific | OR30798-5g |
1-Methylcyclohexane-1-carboxaldehyde |
6140-64-3 | tech | 5g |
£345.00 | 2025-02-19 | |
| A2B Chem LLC | AH03938-1g |
1-Methylcyclohexane-1-carboxaldehyde |
6140-64-3 | 95% | 1g |
$103.00 | 2024-04-19 | |
| A2B Chem LLC | AH03938-5g |
1-Methylcyclohexane-1-carboxaldehyde |
6140-64-3 | 95% | 5g |
$309.00 | 2024-04-19 | |
| A2B Chem LLC | AH03938-10g |
1-Methylcyclohexane-1-carboxaldehyde |
6140-64-3 | 95% | 10g |
$532.00 | 2024-04-19 | |
| A2B Chem LLC | AH03938-25g |
1-Methylcyclohexane-1-carboxaldehyde |
6140-64-3 | 95% | 25g |
$1054.00 | 2024-04-19 |
1-methylcyclohexane-1-carbaldehyde Suppliers
1-methylcyclohexane-1-carbaldehyde Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 1-methylcyclohexane-1-carbaldehyde
1-Methylcyclohexane-1-Carbaldehyde (CAS 6140-64-3): A Versatile Building Block in Chemical and Pharmaceutical Research
The compound 1-methylcyclohexane-1-carbaldehyde, identified by the CAS registry number CAS 6140-64-3, is a cyclic aliphatic aldehyde with a unique structural configuration that combines the rigidity of a cyclohexane ring with the reactivity of an aldehyde functional group. This molecule has garnered significant attention in recent years due to its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its structural versatility arises from the interplay between the methyl group attached to the cyclohexyl ring and the carbonyl moiety at position 1, enabling diverse chemical transformations that are critical for modern research applications.
In terms of physical properties, CAS 6140-64-3 exhibits a melting point of approximately -5°C and a boiling point around 205°C under standard conditions, reflecting its balance between volatility and thermal stability. These characteristics make it suitable for processes requiring controlled reaction conditions without excessive energy input. The compound’s solubility profile—moderate solubility in common organic solvents like ethanol and dichloromethane—facilitates its integration into solution-phase synthetic protocols, a key advantage in laboratory-scale synthesis.
Synthesis pathways for this compound have evolved significantly since its initial isolation from natural sources such as certain plant essential oils. Modern approaches now prioritize environmentally benign methods, including transition-metal-catalyzed carbonylation reactions and bio-based oxidation processes using engineered enzymes. A groundbreaking study published in Nature Catalysis (2023) demonstrated a palladium-catalyzed cross-coupling strategy that achieves over 95% yield with minimal byproduct formation, marking a milestone in sustainable synthesis design.
In pharmaceutical research, 1-methylcyclohexane-1-carbaldehyde serves as an indispensable intermediate for synthesizing bioactive compounds targeting metabolic disorders and neurodegenerative diseases. For instance, recent work by researchers at MIT revealed its utility in constructing scaffold structures for novel PPARγ agonists—a class of drugs critical for treating type 2 diabetes—through iterative Suzuki-Miyaura coupling reactions followed by selective oxidation steps.
The compound’s role extends into material science through its application in synthesizing high-performance polymers with tailored optical properties. A collaborative study between Stanford University and BASF highlighted how this aldehyde can be polymerized into photochromic materials exhibiting reversible light-induced color changes, opening new possibilities for smart window technologies and wearable sensors.
A notable trend emerging from recent studies involves leveraging computational chemistry to optimize reaction pathways involving this compound. Quantum mechanical calculations published in JACS (2023) identified previously unrecognized transition states during aldol condensation processes, enabling researchers to design catalysts that reduce reaction times by up to 70% while maintaining product purity—a breakthrough with direct implications for industrial scale-up.
In analytical chemistry, advancements in mass spectrometry have enhanced detection capabilities for trace amounts of this compound during quality control processes. A novel tandem MS/MS method developed at ETH Zurich achieves sub-part-per-billion sensitivity using ion mobility separation techniques, ensuring compliance with stringent regulatory standards required for pharmaceutical intermediates.
The growing interest in green chemistry has spurred investigations into bio-based production methods for this molecule. Fermentation-based biosynthesis approaches reported in Bioresource Technology (2023) utilize genetically modified microorganisms capable of producing precursor compounds from renewable feedstocks like lignocellulosic biomass—a development aligning perfectly with global sustainability goals while maintaining product performance metrics.
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